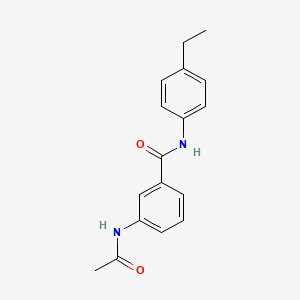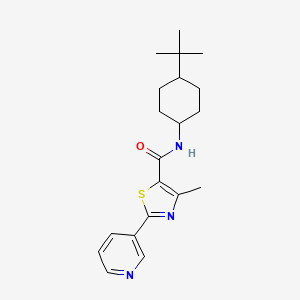
3-(acetylamino)-N-(4-ethylphenyl)benzamide
Overview
Description
3-(acetylamino)-N-(4-ethylphenyl)benzamide, also known as AEE788, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. AEE788 is a dual inhibitor of both the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), two proteins that play a crucial role in tumor growth and angiogenesis.
Scientific Research Applications
3-(acetylamino)-N-(4-ethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. As a dual inhibitor of EGFR and VEGFR, 3-(acetylamino)-N-(4-ethylphenyl)benzamide has been shown to inhibit tumor growth and angiogenesis in preclinical models of various types of cancer, including breast, lung, and prostate cancer (2). 3-(acetylamino)-N-(4-ethylphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer (3). In addition, 3-(acetylamino)-N-(4-ethylphenyl)benzamide has been investigated for its potential use in the treatment of other diseases, such as age-related macular degeneration (4).
Mechanism of Action
3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits the activity of both EGFR and VEGFR by binding to the ATP-binding site of these receptors, thereby preventing the activation of downstream signaling pathways that are involved in tumor growth and angiogenesis (5). Inhibition of EGFR and VEGFR by 3-(acetylamino)-N-(4-ethylphenyl)benzamide results in decreased cell proliferation, increased apoptosis, and reduced angiogenesis, all of which contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
3-(acetylamino)-N-(4-ethylphenyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In vitro studies have shown that 3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits cell proliferation, induces apoptosis, and reduces the expression of various proteins that are involved in tumor growth and angiogenesis (6). In vivo studies have demonstrated that 3-(acetylamino)-N-(4-ethylphenyl)benzamide inhibits tumor growth and angiogenesis, and enhances the efficacy of chemotherapy and radiation therapy (7).
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(acetylamino)-N-(4-ethylphenyl)benzamide is its dual inhibition of EGFR and VEGFR, which makes it a potentially effective therapeutic agent for a wide range of cancers. 3-(acetylamino)-N-(4-ethylphenyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy, which could make it a valuable addition to current cancer treatment regimens. However, one limitation of 3-(acetylamino)-N-(4-ethylphenyl)benzamide is its potential toxicity, which has been observed in preclinical studies (8). In addition, the cost of synthesizing 3-(acetylamino)-N-(4-ethylphenyl)benzamide may be a limiting factor in its widespread use in research.
Future Directions
There are several future directions for research on 3-(acetylamino)-N-(4-ethylphenyl)benzamide. One area of focus could be the development of more efficient and cost-effective methods for synthesizing 3-(acetylamino)-N-(4-ethylphenyl)benzamide. Another area of research could be the investigation of 3-(acetylamino)-N-(4-ethylphenyl)benzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to better understand the toxicity profile of 3-(acetylamino)-N-(4-ethylphenyl)benzamide and to identify potential biomarkers that could predict response to treatment with 3-(acetylamino)-N-(4-ethylphenyl)benzamide.
properties
IUPAC Name |
3-acetamido-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-13-7-9-15(10-8-13)19-17(21)14-5-4-6-16(11-14)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNNCEGMWPRTOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Acetylamino)-N~1~-(4-ethylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4675516.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B4675521.png)

![5-[(4-pyridinylmethyl)amino]-1-pentanol hydrochloride](/img/structure/B4675535.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4675542.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675551.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4675552.png)
![2-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4675564.png)

![N-[2-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4675578.png)
![N-{2-[(2-fluorobenzyl)thio]ethyl}-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4675581.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)
